REACTION_CXSMILES
|
N(C(OCC1C=CC=CC=1)=O)(C[C:4](O)=[O:5])C.[CH3:17][O:18][C:19](=[O:43])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[N:26]([C:28](=[O:42])[CH2:29][N:30](C(OCC1C=CC=CC=1)=O)[CH3:31])[CH3:27].[ClH:44]>CCCCCC>[ClH:44].[CH3:4][OH:5].[CH3:17][O:18][C:19](=[O:43])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[N:26]([CH3:27])[C:28](=[O:42])[CH2:29][NH:30][CH3:31].[ClH:44] |f:4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C)(CC(=O)O)C(=O)OCC1=CC=CC=C1
|
Name
|
2-[[(Benzyloxycarbonyl-methyl-amino)-acetyl]-methyl-amino]-benzoic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1)N(C)C(CN(C)C(=O)OCC1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
( M )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CO
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC=C1)N(C(CNC)=O)C)=O.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |